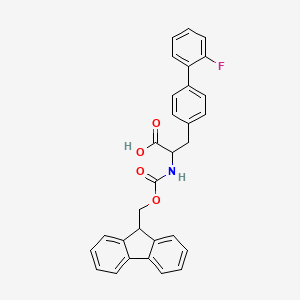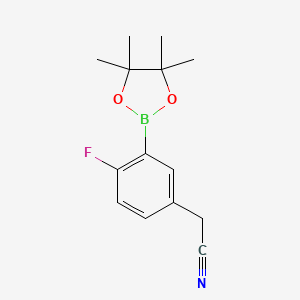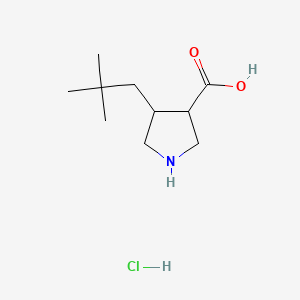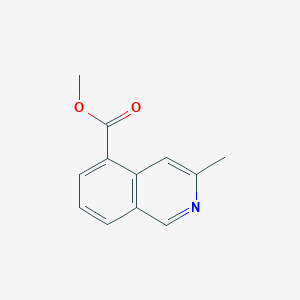![molecular formula C13H9NO2S B12306919 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B12306919.png)
1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one ist eine Verbindung, die zur Klasse der Benzofuranderivate gehört. Benzofuranverbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter Antitumor-, Antibakterien-, antioxidative und antivirale Eigenschaften
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one beinhaltet typischerweise die Reaktion von 2-Acetylbenzofuran mit geeigneten Thiazolderivaten unter bestimmten Bedingungen. Beispielsweise führt die Reaktion von 2-Acetylbenzofuran mit (2,4,6-Trichlorphenyl)hydrazin in Ethanol unter Zusatz von konzentrierter Salzsäure als Katalysator unter Rückflussbedingungen zum gewünschten Produkt . Das Rohprodukt wird dann durch Kristallisation unter Verwendung von Dimethylformamid gereinigt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert. Der allgemeine Ansatz beinhaltet die Optimierung der Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung fortschrittlicher katalytischer Systeme und kontinuierlicher Durchflussreaktoren zur Steigerung der Effizienz des Syntheseprozesses beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile unter bestimmten Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion Alkohole oder andere reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Industrie: Die Verbindung kann bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten eingesetzt werden.
Wirkmechanismus
Der Wirkungsmechanismus von 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Studien haben beispielsweise gezeigt, dass bestimmte Derivate von Benzofuranverbindungen prooxidative Wirkungen zeigen, die reaktiven Sauerstoffspezies in Krebszellen erhöhen und Apoptose induzieren . Die Verbindung kann auch die Freisetzung von proinflammatorischen Zytokinen hemmen, was zu ihren entzündungshemmenden Eigenschaften beiträgt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one: Diese Verbindung hat ähnliche strukturelle Merkmale und zeigt biologische Aktivitäten wie Antitumor- und Antibakterieneigenschaften.
(E)-1-(1-(Benzofuran-2-yl)ethyliden)-2-(2,4,6-trichlorphenyl)hydrazin: Ein weiteres Benzofuranderivat mit bemerkenswerten biologischen Aktivitäten.
Eigenschaften
Molekularformel |
C13H9NO2S |
|---|---|
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
1-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C13H9NO2S/c1-8(15)10-7-17-13(14-10)12-6-9-4-2-3-5-11(9)16-12/h2-7H,1H3 |
InChI-Schlüssel |
HRTGGLZFBUPXSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CSC(=N1)C2=CC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Trifluoromethoxy-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)benzenesulfonamide](/img/structure/B12306850.png)
![Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate](/img/structure/B12306859.png)
![6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride](/img/structure/B12306866.png)

![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B12306879.png)

![6-(Piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B12306910.png)

![4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12306917.png)
![[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B12306920.png)
![rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B12306921.png)
![6-{[6-({[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-5-hydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one](/img/structure/B12306923.png)
